N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide (non-preferred name)
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Overview
Description
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide typically involves the reaction of formamide with 1-phenylprop-2-en-1-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Formamide+1-phenylprop-2-en-1-ylamine→N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide
Industrial Production Methods
Industrial production of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The phenylprop-2-en-1-yl moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylprop-2-en-1-yl moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Formylaniline: Similar structure but lacks the phenylprop-2-en-1-yl moiety.
N-Phenylformamide: Similar structure but lacks the formyl group on the phenylprop-2-en-1-yl moiety.
Uniqueness
N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is unique due to the presence of both the formyl group and the phenylprop-2-en-1-yl moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
675608-25-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-formyl-N-(1-phenylprop-2-enyl)formamide |
InChI |
InChI=1S/C11H11NO2/c1-2-11(12(8-13)9-14)10-6-4-3-5-7-10/h2-9,11H,1H2 |
InChI Key |
OJMUPIPEOCHHQT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)N(C=O)C=O |
Origin of Product |
United States |
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